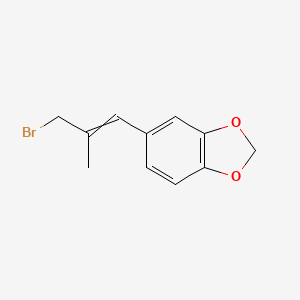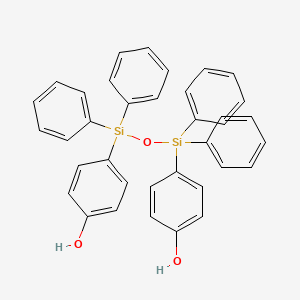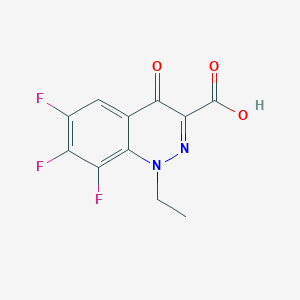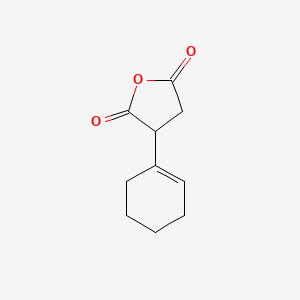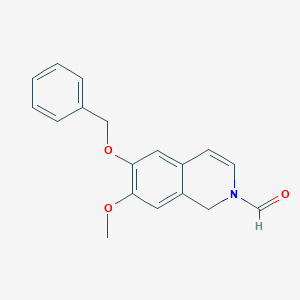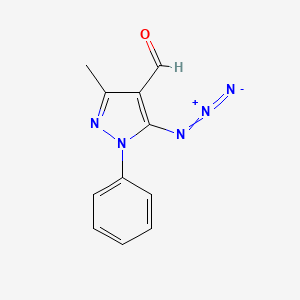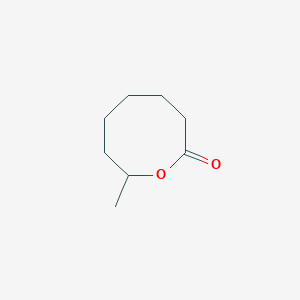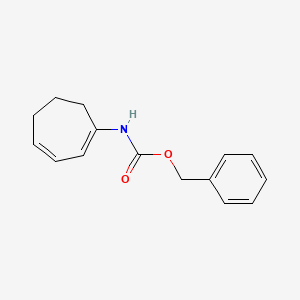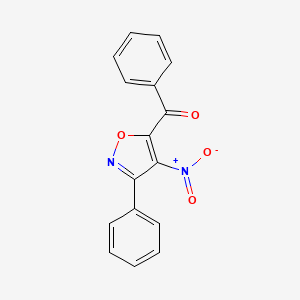![molecular formula C26H30NO2P B14296201 Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate CAS No. 112305-77-8](/img/structure/B14296201.png)
Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate is an organophosphorous compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenyl group, a pentylamino substituent, and a phenylphosphinate moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate can be synthesized through a multi-step process involving the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine . The reaction conditions typically require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties in treating certain diseases.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate include:
- Ethyl phenylphosphinate
- Diphenylphosphinic acid
- Phenylphosphinic acid ethyl ester
Uniqueness
This compound is unique due to its specific structural features, such as the fluorenyl group and pentylamino substituent, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
112305-77-8 |
|---|---|
Molekularformel |
C26H30NO2P |
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
9-[ethoxy(phenyl)phosphoryl]-N-pentylfluoren-9-amine |
InChI |
InChI=1S/C26H30NO2P/c1-3-5-13-20-27-26(30(28,29-4-2)21-14-7-6-8-15-21)24-18-11-9-16-22(24)23-17-10-12-19-25(23)26/h6-12,14-19,27H,3-5,13,20H2,1-2H3 |
InChI-Schlüssel |
QVCKVNFLBAZSGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNC1(C2=CC=CC=C2C3=CC=CC=C31)P(=O)(C4=CC=CC=C4)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


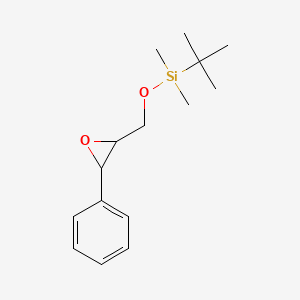
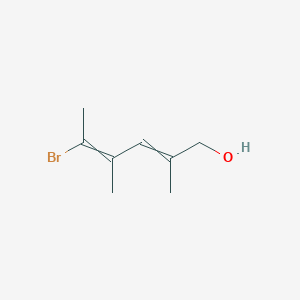
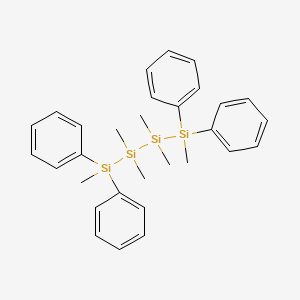
![7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one](/img/structure/B14296150.png)
